molecular formula C18H14N2 B14904696 1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile

1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile

Cat. No.: B14904696
M. Wt: 258.3 g/mol
InChI Key: MADBSRYREUMDJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile is a polycyclic aromatic hydrocarbon derivative It is characterized by its unique structure, which includes a hexahydro-pyrene core with two cyano groups attached at the 4 and 9 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile can be synthesized through several methods. One common approach involves the reduction of pyrene in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve catalytic hydrogenation of pyrene derivatives under high pressure and temperature conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of fully hydrogenated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. These interactions can influence the electronic properties of the compound, making it suitable for applications in organic electronics. The cyano groups at the 4 and 9 positions enhance the compound’s electron-withdrawing ability, further modulating its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,6,7,8-Hexahydropyrene: Lacks the cyano groups, resulting in different electronic properties.

    Pyrene: The fully aromatic parent compound, with different reactivity and applications.

    1,2,3,4-Tetrahydropyrene: Partially hydrogenated derivative with distinct chemical behavior.

Uniqueness

1,2,3,6,7,8-Hexahydropyrene-4,9-dicarbonitrile is unique due to the presence of cyano groups, which significantly alter its electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific electronic characteristics, such as in organic semiconductors and advanced materials .

Properties

Molecular Formula

C18H14N2

Molecular Weight

258.3 g/mol

IUPAC Name

1,2,3,6,7,8-hexahydropyrene-4,9-dicarbonitrile

InChI

InChI=1S/C18H14N2/c19-9-13-8-12-4-2-6-16-14(10-20)7-11-3-1-5-15(13)17(11)18(12)16/h7-8H,1-6H2

InChI Key

MADBSRYREUMDJR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C3CCCC4=CC(=C(C1)C2=C43)C#N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.